molecular formula C11H20N2O B13253233 Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]

Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]

Cat. No.: B13253233
M. Wt: 196.29 g/mol
InChI Key: DECGYTWYVGJGSW-UHFFFAOYSA-N
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Description

Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] is a spirocyclic compound featuring a fused pyrrolo[1,2-a]piperazine core linked to an oxane (tetrahydropyran) ring via a spiro junction. These compounds are characterized by their bicyclic systems, which enable diverse functionalization for biological applications.

Synthetic routes to similar pyrrolo[1,2-a]pyrazines often involve regiodivergent electrophilic acylation, Pd-catalyzed cross-couplings, or microbial biosynthesis (e.g., Streptomyces spp.) . Biological studies of related compounds highlight anticancer, antimicrobial, and anti-quorum sensing activities, suggesting that Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] could share these properties .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane]

InChI

InChI=1S/C11H20N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h10,12H,1-9H2

InChI Key

DECGYTWYVGJGSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(CCOCC3)NCCN2C1

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrolo and Piperazine Derivatives

Method Summary:
This approach involves the cyclization of suitably functionalized pyrrole and piperazine derivatives, often utilizing acid catalysis or thermal conditions to induce intramolecular ring closure.

Reaction Scheme:

Pyrrole derivative + Piperazine derivative → Spirocyclic intermediate → Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]

Reaction Conditions:

Parameter Details
Catalyst Toluene-4-sulfonic acid (p-TsOH)
Solvent Ethanol
Temperature 70°C
Time 4 hours

Reference:
This method aligns with the synthesis described in chemical literature where cyclization is achieved via acid-promoted intramolecular reactions, as detailed in sources like ChemicalBook and patent literature.

Multistep Assembly via Spirocyclization

Method Summary:
A more elaborate route involves initial formation of a heterocyclic precursor, such as N-methylpyrrolidine derivatives, followed by functional group transformations and ring closures to form the spiro architecture.

Representative Reaction Steps:

Reaction Conditions:

Step Conditions Yield Reference
Step 1 N/A N/A Patent US2012/196869
Step 2 Ethanol, 70°C, 4 hours 78% Patent US2012/196869
Step 3 Acid catalysis, reflux Variable Patent US2012/196869

Note:
This pathway emphasizes the importance of protecting groups and regioselective cyclizations to achieve the desired spirocyclic structure.

Direct Heterocyclic Cyclization Using Heteroatom-Containing Precursors

Method Summary:
This method involves the direct cyclization of heteroatom-rich intermediates, such as amino alcohols or amino acids, under dehydrating conditions to form the oxane ring fused to the heterocycle.

Reaction Conditions:

Parameter Details
Reagents Polyphosphoric acid (PPA), or dehydrating agents like thionyl chloride
Solvent Often performed neat or in inert solvents
Temperature Elevated (around 100°C)

Application:
While less common, this method offers a route for synthesizing derivatives with specific substitutions on the oxane ring.

Data Table Summarizing Key Synthesis Methods

Method Precursors Key Reaction Conditions Yield References
Acid-promoted cyclization Pyrrole derivatives + Piperazine derivatives Intramolecular cyclization Toluene-4-sulfonic acid, ethanol, 70°C Up to 78% , Patent US2012/196869
Multistep heterocycle assembly N-methylpyrrol-1-yl compounds + Oxopiperidines Condensation and cyclization Ethanol, reflux, acid catalysis Variable
Direct heterocyclic cyclization Amino alcohols or acids Cyclization with dehydrating agents PPA or SOCl₂, elevated temperature Variable General literature

Notes on Optimization and Challenges

  • Stereoselectivity: Achieving stereocontrol during cyclization remains challenging; chiral auxiliaries or catalysts may be employed.
  • Yield optimization: Reaction conditions such as temperature, solvent polarity, and acid strength significantly influence yields.
  • Purification: Spirocyclic compounds often require chromatographic purification due to close polarity with intermediates.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the hydrogenation state of the compound.

    Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spiro structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activities Applications Source Organism/Synthesis
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Pyrrolo[1,2-a]pyrazine dione 3-(2-methylpropyl) Anticancer, anti-quorum sensing HCT116 colon cancer inhibition , biofilm disruption in P. mirabilis Streptomyces spp.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Pyrrolo[1,2-a]pyrazine dione 3-(phenylmethyl) Anticancer, anti-quorum sensing Biofilm inhibition in P. aeruginosa Streptomyces spp.
Piperazinyl-pyrrolo[1,2-a]quinoxalines Pyrrolo[1,2-a]quinoxaline + piperazine Piperazine-linked tricyclic scaffold Antifungal (C. albicans efflux pump inhibition) Synergy with fluconazole Pd-catalyzed Buchwald–Hartwig amination
Tetrahydropyrrolo[1,2-a]pyrido[3,2-e]pyrazines Pyrido-pyrrolo[1,2-a]pyrazine Pyridinylmethyl substituents Hypotensive, vascular smooth muscle relaxation Antihypertensive agents Chemical synthesis
Maculosin-1 and Maculosin-2 Pyrrolo[1,2-a]pyrazine dione 4-hydroxyphenylmethyl or methylphenyl Herbicidal Bioherbicide production Alternaria alternata

Structural and Functional Divergence

Core Modifications: Pyrrolo[1,2-a]pyrazine diones (e.g., hexahydro-3-(2-methylpropyl)-): These derivatives lack the spirocyclic oxane moiety but feature diketone functionalities critical for hydrogen bonding with biological targets. Their substituents (e.g., 2-methylpropyl vs. phenylmethyl) dictate activity specificity: 3-(2-methylpropyl) derivatives inhibit P. mirabilis biofilms, while phenylmethyl analogs target P. aeruginosa . Piperazinyl-pyrroloquinoxalines: Incorporation of a piperazine ring enhances antifungal activity by modulating efflux pumps in C. albicans. Compounds with benzhydryl substituents show dual inhibition of CaCdr1p and CaMdr1p transporters . Spirocyclic vs. Non-spiro Analogs: The spiro architecture in Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] may confer superior pharmacokinetic properties compared to linear analogs, though this remains speculative without direct data.

Anti-Quorum Sensing: Dione derivatives disrupt biofilm formation in Gram-negative pathogens at IC50 values ranging from 10–50 µM, dependent on substituent hydrophobicity . Antifungal Action: Piperazinyl-pyrroloquinoxalines reduce fluconazole efflux in C. albicans with fractional inhibitory concentration indices (FICI) as low as 0.6, indicating strong synergism .

Synthetic Accessibility :

  • Microbial biosynthesis (e.g., Streptomyces spp.) yields dione derivatives in high titers (e.g., 20.51–39.9% abundance in extracts) , whereas spirocyclic and piperazinyl analogs require multistep chemical synthesis, often involving Pd catalysis or regioselective bromination .

Key Research Findings

  • Substituent-Driven Selectivity : The 3-position substituent on pyrrolo[1,2-a]pyrazine diones is critical for target specificity. For example, 3-(2-methylpropyl) derivatives exhibit herbicidal activity akin to maculosins, while phenylmethyl groups enhance antimicrobial potency .
  • Spirocyclic Advantages : While direct data on Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] are lacking, related spiro compounds (e.g., spirooxindoles) demonstrate improved bioavailability and target engagement, suggesting similar benefits .
  • Clinical Potential: Piperazinyl-pyrroloquinoxalines are advancing as antifungal adjuvants, highlighting the therapeutic promise of this structural class .

Biological Activity

Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] is a unique organic compound characterized by its spirocyclic structure, which integrates a pyrrolo[1,2-a]piperazine moiety with an oxane unit. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] is C11H20N2OC_{11}H_{20}N_2O with a molecular weight of approximately 178.23 g/mol. Its structure comprises a piperazine ring fused with a pyrrole and an oxane, which may contribute to its diverse biological activities and chemical reactivity.

Biological Activities

Research indicates that compounds within this structural class exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] have shown effectiveness against multi-drug resistant bacteria.
  • Anticancer Properties : Some derivatives exhibit significant antiproliferative effects on cancer cell lines.
  • Neuropharmacological Effects : Potential interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityUnique Features
Pyrrolo[1,2-a]pyrazine-1,4-dioneHeterocyclicAntimicrobialStrong activity against multi-drug resistant bacteria
6-ChloropyrrolidineAliphatic amineAntiviralSimpler structure but relevant in drug development
Spiro[imidazo[1,5-a]pyridine]-3-piperidineSpirocyclicAnticancerSimilar spirocyclic feature with distinct biological targets

The mechanism of action for Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] involves several biochemical pathways:

  • Inhibition of Cell Growth : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by elevating intracellular reactive oxygen species (ROS) levels.
  • Binding Affinity Studies : Interaction studies often focus on the compound's binding affinity to various biological targets using techniques such as radiolabeled ligand binding assays and surface plasmon resonance.

Study 1: Antiproliferative Effects

A study investigated the effects of Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] on HL60 leukemia cells. The results indicated that concentrations of 1 µM and 10 µM led to significant inhibition of cell proliferation over time. The compound's ability to induce apoptosis was linked to its structural features that promote ROS generation.

Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of related compounds against various pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a zone of inhibition comparable to standard antibiotics like ciprofloxacin.

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